molecular formula C14H11Br2NO3 B2675556 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide CAS No. 307525-90-2

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2675556
CAS No.: 307525-90-2
M. Wt: 401.054
InChI Key: YLKZPXISJIEBOP-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is an organic compound that features a phenoxy group substituted with bromine atoms at the 2 and 4 positions, and an acetamide group attached to a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2,4-dibromophenol.

    Etherification: 2,4-dibromophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2,4-dibromophenoxy)acetic acid.

    Amidation: Finally, 2-(2,4-dibromophenoxy)acetic acid is reacted with 3-aminophenol under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other groups (e.g., alkyl, aryl) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products Formed

    Oxidation: 2-(2,4-dibromophenoxy)-N-(3-oxophenyl)acetamide.

    Reduction: 2-(phenoxy)-N-(3-hydroxyphenyl)acetamide.

    Substitution: 2-(2,4-dialkylphenoxy)-N-(3-hydroxyphenyl)acetamide.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism by which 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-difluorophenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with fluorine atoms instead of bromine.

    2-(2,4-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with methyl groups instead of bromine.

Uniqueness

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its analogs. Bromine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO3/c15-9-4-5-13(12(16)6-9)20-8-14(19)17-10-2-1-3-11(18)7-10/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZPXISJIEBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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